2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride
Description
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride is a substituted arylalkylamine featuring a propan-2-amine backbone (C3H9N) with a para-substituted propan-2-yl group (C3H7) on the phenyl ring. The hydrochloride salt enhances its stability and solubility for pharmacological applications.
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-9(2)10-5-7-11(8-6-10)12(3,4)13;/h5-9H,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCVBFQQUAVVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isopropylbenzaldehyde.
Reductive Amination: The 4-isopropylbenzaldehyde undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-[4-(Propan-2-yl)phenyl]propan-2-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It has a molecular formula of and a molecular weight of 213.75 g/mol.
Chemical Reactions
this compound can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation Common oxidizing agents include potassium permanganate () and chromium trioxide (). The compound can be oxidized to form corresponding ketones or aldehydes.
- Reduction Reducing agents such as lithium aluminum hydride () or sodium borohydride () are typically used. It can be reduced to form secondary or tertiary amines.
- Substitution Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. Formation of substituted amines with various functional groups can occur.
Scientific Research Applications
- Chemistry It is used as a reagent in organic synthesis and as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
- Medicine It is investigated for its potential therapeutic effects and as a precursor for synthesizing pharmaceutical compounds.
- Industry It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
this compound acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft, resulting in increased alertness and mood elevation.
Biological Activity
The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. The presence of the isopropyl group on the phenyl ring enhances its lipophilicity, facilitating cell membrane penetration and modulating the activity of specific receptors such as adrenergic and dopaminergic receptors.
- Neurotransmitter Modulation Research suggests that similar compounds can act as stimulants or modulators of neurotransmitter systems, contributing to effects like increased alertness and mood enhancement.
- Antimicrobial Activity Derivatives of phenylpropanamines exhibit antimicrobial properties, with certain structural analogs demonstrating selective activity against Chlamydia species and other pathogens. The mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Properties Compounds with similar structural features have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, suggesting potential as an anti-inflammatory agent.
Case Studies
- Synthesis and Characterization Studies focused on synthesizing enantiopure derivatives using transaminases have demonstrated high conversion rates and enantiomeric excess, indicating potential for developing targeted pharmaceutical applications.
- Antichlamydial Activity In controlled studies, structurally related compounds inhibited Chlamydia growth in vitro, showing significant reductions in inclusion numbers in treated cells compared to controls, suggesting potential therapeutic applications against chlamydial infections.
- Toxicity Assessment Toxicity studies on various derivatives revealed that while some exhibited antimicrobial activity, they also showed low toxicity towards human cells, making them suitable candidates for further development.
Comparison with Similar Compounds
A comparison with similar compounds helps to understand the unique properties of this compound:
| Compound Name | Key Features |
|---|---|
| 1-Methyl-4-(propan-2-yl)benzene | Lacks amine group; different pharmacological profile |
| 2-[4-(Propan-2-yl)phenyl]propan-2-ol | Hydroxyl group instead of amine; varied reactivity |
| 1-(3',4'-disubstituted phenyl)propan-2-amines | Potential for high selectivity in drug design |
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action can result in various physiological effects, including increased alertness and mood elevation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The compound belongs to a class of arylalkylamine derivatives with variations in aryl substituents. Key analogs include halogenated, trifluoromethylated, and methoxy-substituted phenylpropan-2-amine hydrochlorides. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties (Evidence-Based) |
|---|---|---|---|---|
| Target : 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride | C12H20ClN* | 213.45* | Para-propan-2-yl | Inferred: Hydrophobic, potential CNS activity |
| 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride | C9H12Cl2FN | 224.1 | 2-Cl, 4-F | Powder form; studied for medicinal applications |
| 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride | C10H11ClF3N | 241.64* | 3-CF3 | High lipophilicity (CF3 group enhances membrane permeability) |
| 2-(4-Methoxyphenyl)propan-2-amine hydrochloride | C10H16ClNO | 201.45* | 4-OCH3 | Electron-donating group; may alter pharmacokinetics |
| 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | C11H15ClF3N | 265.69 | 4-CF3, methyl branch | CAS 1081-78-3; enhanced steric bulk |
| 1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride | C16H18Br2ClN | 428.59 | 4-Br (two phenyl groups) | High molecular weight; potential for halogen bonding |
Note: Asterisk () denotes inferred/calculated values due to lack of direct experimental data in evidence.*
Substituent Effects on Pharmacological Properties
Halogenated Derivatives (Cl, F) :
Trifluoromethylated Derivatives (CF3) :
Methoxy-Substituted Derivatives (OCH3) :
Computational Insights
For example:
- Electrostatic Potential (ESP): The para-propan-2-yl group may create a hydrophobic pocket, while the amine group participates in hydrogen bonding .
- Thermochemical Accuracy: Hybrid functionals (e.g., B3LYP) reliably estimate atomization energies and ionization potentials for such compounds .
Biological Activity
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride, a substituted phenylpropanamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The presence of the isopropyl group on the phenyl ring enhances its lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate the activity of specific receptors such as adrenergic and dopaminergic receptors, which are crucial for various physiological processes .
1. Neurotransmitter Modulation
Research indicates that compounds similar to this compound can act as stimulants or modulators of neurotransmitter systems. This activity may contribute to effects such as increased alertness and mood enhancement.
2. Antimicrobial Activity
Preliminary studies have shown that derivatives of phenylpropanamines exhibit antimicrobial properties. For instance, certain structural analogs have demonstrated selective activity against Chlamydia species and other pathogens . The mechanisms underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Anti-inflammatory Properties
Compounds with similar structural features have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This suggests that this compound could potentially be developed as an anti-inflammatory agent.
Case Studies
- Synthesis and Characterization : A study focused on the synthesis of enantiopure derivatives using transaminases demonstrated high conversion rates and enantiomeric excess, indicating the potential for developing targeted pharmaceutical applications from this compound .
- Antichlamydial Activity : In a controlled study, compounds structurally related to this compound were tested for their ability to inhibit Chlamydia growth in vitro. Results showed significant reductions in inclusion numbers in treated cells compared to controls, suggesting potential therapeutic applications against chlamydial infections .
- Toxicity Assessment : Toxicity studies conducted on various derivatives revealed that while some exhibited antimicrobial activity, they also showed low toxicity towards human cells, making them suitable candidates for further development .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Methyl-4-(propan-2-yl)benzene | Structure | Lacks amine group; different pharmacological profile |
| 2-[4-(Propan-2-yl)phenyl]propan-2-ol | Structure | Hydroxyl group instead of amine; varied reactivity |
| 1-(3',4'-disubstituted phenyl)propan-2-amines | Structure | Potential for high selectivity in drug design |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of phenylpropan-2-amine derivatives followed by HCl salt formation. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. For example, analogous compounds like 2-(4-chlorophenyl)propan-2-amine hydrochloride require controlled HCl gas introduction for salt precipitation . Purification via recrystallization or column chromatography is critical to remove unreacted starting materials or by-products .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm aromatic proton environments and amine group integration.
- Mass spectrometry (MS) : Verify molecular weight (e.g., C12H18NCl = 227.73 g/mol).
- X-ray crystallography : Resolve crystal structure for stereochemical confirmation (applied to similar hydrochloride salts in impurity analysis ).
- HPLC : Compare retention times with certified reference standards (e.g., EP impurity standards in pharmaceutical analysis ).
Q. What safety protocols are critical when handling this compound in research laboratories?
- Methodological Answer :
- Engineering controls : Use fume hoods to minimize inhalation of hydrochloride vapors .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles for HCl handling.
- Decontamination : Immediate shower/eye wash access if skin/eye contact occurs .
- Waste disposal : Neutralize acidic residues before disposal (aligned with regulations for halogenated amines ).
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for novel derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for alkylation or substitution reactions .
- Reaction path search algorithms : Narrow down optimal conditions (e.g., solvent, catalyst) using ICReDD’s hybrid computational-experimental framework .
- Machine learning : Train models on existing reaction datasets to predict regioselectivity in aryl-propan-2-amine derivatives .
Q. What strategies resolve contradictions in bioactivity data for this compound?
- Methodological Answer :
- Dose-response analysis : Test across multiple concentrations to identify non-linear effects (e.g., cytotoxicity thresholds in cell-based assays).
- Comparative studies : Benchmark against structurally similar compounds like 4-(2-aminopropoxy)-3,5-dimethylphenol hydrochloride, which shares amine and aryl motifs .
- Meta-analysis : Aggregate data from independent studies to distinguish assay-specific artifacts from true biological activity .
Q. How do researchers design impurity profiling protocols for this hydrochloride salt?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges.
- HPLC-MS/MS : Detect and quantify degradation products (e.g., dealkylated amines or oxidized aryl groups) using validated EP impurity standards .
- Quantitative structure-activity relationship (QSAR) : Predict toxicity of impurities based on structural analogs .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., amine transporters or GPCRs).
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution (applied to similar hydrochloride salts in drug discovery ).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
